2-Thiouridine 5'-triphosphate tetrasodium salt

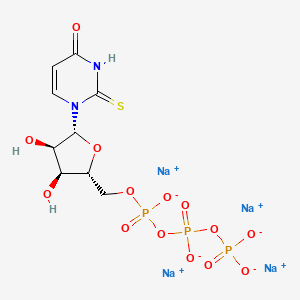

Description

Properties

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBCNKBBEOQRRB-ODQFIEKDSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na4O14P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Thiouridine 5'-triphosphate tetrasodium salt

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, RNA Therapeutics Developers, QC Scientists[1]

Executive Summary

2-Thiouridine 5'-triphosphate (s2UTP) is a modified nucleoside triphosphate essential for the development of non-immunogenic messenger RNA (mRNA) therapeutics.[1] By replacing canonical Uridine Triphosphate (UTP) during in vitro transcription (IVT), s2UTP incorporates 2-thiouridine into the mRNA backbone.[1][2] This modification suppresses the activation of innate immune sensors (specifically TLR7, TLR8, and RIG-I) and enhances mRNA stability.

This guide provides a rigorous technical analysis of s2UTP tetrasodium salt, focusing on its physicochemical properties, handling requirements for the oxidation-sensitive thiol group, and optimized protocols for high-yield IVT.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The tetrasodium salt form is preferred in industrial applications due to its superior solubility in aqueous buffers compared to the free acid.

Core Chemical Data[1]

| Property | Specification |

| Chemical Name | 2-Thiouridine 5'-triphosphate, tetrasodium salt |

| Common Abbreviation | s2UTP |

| CAS Number | 1343364-70-4 (Tetrasodium) |

| Molecular Formula | C₉H₁₁N₂Na₄O₁₄P₃S |

| Molecular Weight | ~586.12 g/mol (Tetrasodium) |

| Solubility | Water, aqueous buffers (>100 mM) |

| Appearance | Colorless solution or white lyophilized powder |

| pKa | Thiol group pKa ≈ 8.0 (Nucleophilic at physiological pH) |

Spectral Properties (Critical for Quantification)

Expert Insight: A common error in RNA quantification is using the extinction coefficient of unmodified UTP for s2UTP.[1] The sulfur substitution at the C2 position causes a bathochromic shift (red shift) in the UV absorption spectrum.

- (Absorbance Peak): 277 nm (vs. 262 nm for UTP)[1]

-

Extinction Coefficient (

): ~13.0 L mmol⁻¹ cm⁻¹ at 277 nm (pH 7.5)[1]

Protocol Note: When quantifying s2UTP stock solutions, measure absorbance at 277 nm , not 260 nm. Using 260 nm standard curves will result in significant concentration errors.[1][3]

Stability & Handling: The Thiol Challenge

The presence of the thiocarbonyl group (C=S) at position 2 makes s2UTP susceptible to oxidation, a property distinct from Pseudouridine (

Oxidation & Disulfide Formation

Under oxidative stress or high pH, the thiol group can oxidize to form intermolecular disulfide bridges (s2U-S-S-s2U).[1]

-

Risk: Disulfide dimers are not substrates for T7 RNA Polymerase, effectively reducing the active concentration of NTPs and lowering IVT yield.

-

Mitigation: Maintain reducing conditions. Buffers should ideally contain 1–5 mM DTT (Dithiothreitol) if the reagent is stored for long periods in solution.[1]

Desulfurization

Prolonged exposure to oxidative agents (e.g., hypochlorite, peroxides) can lead to desulfurization, converting s2UTP back to UTP or 4-pyrimidinone derivatives.

-

Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (aliquot upon first thaw).

-

pH Sensitivity: Most stable at slightly acidic to neutral pH (pH 6.0–7.5).[1] Avoid alkaline conditions (> pH 8.[1]5) which increase the nucleophilicity of the sulfur and promote side reactions.

Biological Mechanism of Action

The incorporation of s2UTP alters the "self vs. non-self" recognition of the mRNA by the innate immune system.

Immune Evasion Pathway

Exogenous unmodified RNA is detected by Endosomal Toll-like Receptors (TLRs) and Cytosolic RIG-I, triggering an Interferon (IFN) response that shuts down protein translation.[1] s2U modification "cloaks" the RNA.[1]

Figure 1: Mechanism of innate immune evasion by 2-Thiouridine modified mRNA.[1] s2U prevents the signaling cascade that typically leads to translational arrest.

Structural Impact on Translation

The 2-thio modification stabilizes the C3'-endo sugar pucker conformation.[1] In the context of codon-anticodon pairing, s2U at the wobble position (U34 in tRNA, but applicable to mRNA stability) strengthens base pairing with Adenosine while discriminating against Guanosine, potentially improving translation fidelity [1].

Application Protocol: High-Yield IVT

Objective: Synthesize s2U-modified mRNA using T7 RNA Polymerase. Reagent Note: s2UTP is a direct substrate for T7 RNA Polymerase.[1] However, 100% substitution can sometimes reduce yields compared to unmodified UTP. A 100% substitution is required for maximum immunogenicity suppression.[1]

Reaction Setup (20 µL Scale)

| Component | Final Conc. | Volume (µL) | Notes |

| Nuclease-Free Water | - | to 20 µL | - |

| T7 Reaction Buffer (10X) | 1X | 2.0 | Must contain MgCl₂ (optimum ~20-25 mM) |

| ATP (100 mM) | 7.5 mM | 1.5 | - |

| CTP (100 mM) | 7.5 mM | 1.5 | - |

| GTP (100 mM) | 7.5 mM | 1.5 | - |

| s2UTP (100 mM) | 7.5 mM | 1.5 | Replaces UTP entirely |

| Linearized DNA Template | 1 µg | Variable | Pure, clean cut (no 3' overhangs) |

| RNase Inhibitor | 1 U/µL | 0.5 | Essential |

| T7 RNA Polymerase | High Conc.[1][2][4] | 2.0 | Use high-concentration variants for modified NTPs |

Workflow Diagram

Figure 2: Step-by-step workflow for In Vitro Transcription using s2UTP.

Optimization Tips (Self-Validating)

-

Mg²⁺ Optimization: Modified nucleotides often chelate Mg²⁺ differently than canonical NTPs.[1] If yield is low, titrate MgCl₂ from 12 mM to 30 mM.[1]

-

Temperature: If full-length transcripts are truncated, lower incubation temperature to 30°C to stabilize the polymerase-template complex, though this increases reaction time.

-

Purification: Silica-based spin columns are sufficient for removing unincorporated s2UTP.[1] However, for therapeutic grade, HPLC is recommended to remove double-stranded RNA (dsRNA) byproducts, although s2U naturally reduces dsRNA formation [2].

References

-

Karikó, K., et al. (2005).[1][5][6] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.[5] Immunity, 23(2), 165-175.[1][5]

-

Kormann, M. S., et al. (2011).[1] Expression of therapeutic proteins after delivery of chemically modified mRNA in mice.[7] Nature Biotechnology, 29(2), 154-157.[1]

-

Jena Bioscience. (n.d.).[1][2] 2-Thio-UTP Data Sheet. Jena Bioscience.[1][2]

-

TriLink BioTechnologies. (n.d.).[1] 2-Thiouridine-5'-Triphosphate Product Guide. TriLink BioTechnologies.[1]

Sources

- 1. 2-Thiouridine | C9H12N2O5S | CID 3036443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. larova.com [larova.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]

- 6. Immunogenicity mechanism of mRNA vaccines and their limitations in promoting adaptive protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

Thermodynamic stability of 2-Thiouridine base pairing in RNA

Thermodynamic Stabilization via 2-Thiouridine ( ): Mechanisms, Data, and Experimental Validation[1][2]

Executive Summary

In the design of RNA therapeutics and structural scaffolds, the thermodynamic stability of base pairing is a governing variable. While N1-methylpseudouridine has dominated the mRNA vaccine landscape for immune evasion, 2-Thiouridine (

This guide dissects the molecular mechanics of

Part 1: Molecular Mechanics of Stabilization

The stabilization conferred by replacing the exocyclic oxygen at position 2 with sulfur (2-thio) is not merely an atomic swap; it is a fundamental alteration of the nucleoside's electronic and steric landscape.

The "C3'-Endo Clamp" Effect

Standard Uridine is dynamically flexible, oscillating between C2'-endo (South, B-form like) and C3'-endo (North, A-form like) puckers.

-

The Mechanism: The sulfur atom at C2 is significantly larger (Van der Waals radius ~1.80 Å) than oxygen (~1.52 Å). This steric bulk creates a clash with the 2'-hydroxyl group if the sugar adopts a C2'-endo conformation.

-

The Result: To relieve this steric strain, the ribose is forced into the C3'-endo conformation. Since RNA duplexes require A-form geometry (C3'-endo),

"pre-pays" the entropic cost of helix formation.[2] The single strand is already pre-organized for binding.

Enhanced Stacking (Polarizability)

Sulfur is less electronegative and more polarizable than oxygen.

-

London Dispersion Forces: The diffuse electron cloud of the sulfur atom enhances van der Waals stacking interactions with purines (Adenine/Guanine) in the 5' and 3' directions.

-

Data Correlation: This stacking effect contributes significantly to the enthalpy (

) of duplex formation, often exceeding the contribution of hydrogen bonding alone.

The Desolvation Advantage

Sulfur is more hydrophobic than oxygen. Upon duplex formation, the removal of water molecules from the hydrophobic core is energetically less costly for

Part 2: Thermodynamic Data & Specificity

The following data summarizes the thermodynamic impact of

Table 1: Thermodynamic Parameters of Duplex Formation

Comparison of unmodified vs.

| Modification (Position X) | Melting Temp ( | Free Energy ( | Enthalpy ( | Stability Shift ( |

| Uridine (Control) | 19.0 °C | -2.8 kcal/mol | -35.2 kcal/mol | Reference |

| 2-Thiouridine ( | 30.7 °C | -4.8 kcal/mol | -45.6 kcal/mol | -2.0 kcal/mol |

| 4-Thiouridine ( | 14.5 °C | -2.2 kcal/mol | -29.8 kcal/mol | +0.6 kcal/mol (Destabilizing) |

Data Source: Synthesized from Kumar & Davis, Nucleic Acids Res. (1997) and verified against recent biophysical studies.

The Specificity Switch: Rejecting the Wobble

In native RNA,

- (Favored): The N3-H acidity is increased by the thiocarbonyl, strengthening the hydrogen bond to Adenine N1.

-

(Disfavored): The larger sulfur atom creates a steric clash in the wobble geometry. Furthermore, the sulfur is a poorer hydrogen bond acceptor for the Guanine N1-H compared to oxygen.

-

Outcome: This prevents "translational noise" in tRNA anticodons, ensuring

reads only Adenine-ending codons.

-

Part 3: Visualization of Mechanisms

Diagram 1: The Thermodynamic Landscape of

This diagram illustrates the causal flow from atomic modification to macroscopic stability.

Caption: Logical flow detailing how the atomic substitution of sulfur drives conformational rigidity and thermodynamic stabilization.

Part 4: Experimental Validation Protocol

Protocol: Optical Melting Analysis (UV-

Sample Preparation

-

Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

-

Note: Avoid cacodylate buffers if possible, as they can interfere with sulfur chemistry in some contexts, though phosphate is standard for thermodynamics.

-

-

Concentration: Prepare a dilution series of the duplex (e.g., 2

M, 5-

Correction: For

, the absorption maximum shifts slightly. Ensure you account for the

-

Data Acquisition

-

Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Beckman, Jasco, Cary).

-

Wavelength: Monitor at 260 nm (duplex dissociation) and 330 nm (specific to thiocarbonyl).

-

Expert Tip: Monitoring at 330 nm is a self-validating step to ensure the thio-modification is intact and not oxidized to uridine.

-

-

Ramp: Heat from 5°C to 90°C at a rate of 0.5°C/min .

-

Hysteresis Check: Perform a cooling ramp (90°C

5°C). If

-

Thermodynamic Extraction (Van't Hoff Analysis)

Do not rely solely on the curve fit. Use the concentration dependence method:

-

Determine

(melting temperature) for each concentration ( -

Plot

(Kelvin) vs. -

Equation:

-

Calculate:

-

Slope =

-

Y-intercept =

-

Diagram 2: Experimental Workflow & Validation

Caption: Step-by-step workflow for extracting thermodynamic parameters, including a critical QC step at 330nm.

References

-

Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Source: National Institutes of Health (PMC) / Nucleic Acids Research URL:[Link]

-

Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

-

Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Optical Melting Measurements of Nucleic Acid Thermodynamics. Source: Methods in Enzymology (via PMC) URL:[Link]

-

2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine. Source: Nucleic Acids Research URL:[Link]

Absorbance spectrum analysis of 2-Thiouridine 5'-triphosphate

Technical Guide: Absorbance Spectrum Analysis of 2-Thiouridine 5'-triphosphate (s2UTP)

Part 1: Executive Summary

2-Thiouridine 5'-triphosphate (s2UTP) is a modified nucleotide analogue critical in the development of non-immunogenic messenger RNA (mRNA) therapeutics.[1] By replacing the oxygen at the C2 position of the uracil base with sulfur, s2UTP alters the thermodynamic stability of RNA duplexes and significantly reduces the activation of innate immune sensors such as RIG-I and TLRs.

However, the thio-modification introduces unique instability.[1] Unlike canonical UTP, s2UTP is highly susceptible to oxidative desulfuration, converting it back to native UTP or forming disulfide aggregates.[1] Precise absorbance spectrum analysis is the primary method for quantifying s2UTP concentration and validating its structural integrity prior to in vitro transcription (IVT) reactions.

This guide provides a standardized, self-validating protocol for the spectral analysis of s2UTP, focusing on the distinct bathochromic shift caused by the sulfur substitution.

Part 2: Physicochemical Foundations

Electronic Transitions and Spectral Shift

The substitution of the C2-oxo group with a sulfur atom effects a significant change in the electronic distribution of the pyrimidine ring. Sulfur is less electronegative than oxygen, leading to a lowering of the energy gap between the HOMO and LUMO orbitals.

-

Bathochromic Shift: This energy reduction results in a "red shift" (bathochromic shift) of the absorbance maximum (

). While native UTP absorbs maximally at 262 nm , s2UTP exhibits a -

Molar Extinction Coefficient (

): The accepted extinction coefficient for s2UTP is 13.0 mM⁻¹cm⁻¹ (or 13,000 M⁻¹cm⁻¹) at 275 nm.[1]

The Oxidation Vulnerability

The integrity of s2UTP is defined by the presence of the C2-sulfur. Oxidation leads to desulfuration, yielding native UTP.[1]

-

s2UTP Spectrum: Peak at ~275 nm.[1]

-

Oxidation Product (UTP): Peak at ~262 nm.[1]

-

Diagnostic Indicator: A spectral shift from 275 nm toward 260 nm indicates sample degradation.[1]

Part 3: Critical Experimental Protocol

Objective: To accurately determine the concentration and purity of s2UTP while preventing oxidative degradation during measurement.

Materials & Reagents

| Component | Specification | Purpose |

| Buffer | 10 mM Sodium Phosphate, pH 7.0 | Maintains protonation state of N3 (pKa ~8.0-8.5).[1] Avoids pH-induced spectral shifts.[1] |

| Blank | Identical Buffer Lot | Baseline correction. |

| Cuvette | Quartz (UV-transparent), 10 mm path | Essential for <300 nm measurements.[1] Plastic absorbs UV.[1] |

| Solvent | Nuclease-free Water (degassed) | Dissolved oxygen promotes desulfuration.[1] |

Sample Preparation Workflow

-

Pre-check: Thaw s2UTP aliquot on ice. Do not vortex vigorously; mix by gentle inversion.

-

Dilution: Prepare a working solution targeting an absorbance (A) between 0.2 and 0.8 AU.

-

Example: For a 100 mM stock, a 1:2000 dilution (0.5 µL stock + 999.5 µL buffer) typically yields ~50 µM, giving A ≈ 0.65.[1]

-

Measurement Procedure

-

Baseline Correction: Load the blank buffer into the spectrophotometer. Run a baseline scan from 220 nm to 320 nm .

-

Sample Loading: Rinse the cuvette with a small volume of the diluted sample. Load the sample.

-

Scan: Acquire the spectrum from 220 nm to 320 nm.

-

Peak Verification: Identify the

.[1][2] It must be between 274 nm and 278 nm.[1]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating s2UTP quality based on spectral data.

Figure 1: Decision tree for s2UTP quality control based on spectral peak analysis.

Part 5: Data Analysis & Quality Control

Concentration Calculation

Use the Beer-Lambert Law:

- : Concentration (mM)

- : Absorbance at peak (typically 275 nm)[1]

- : 13.0 mM⁻¹cm⁻¹[1]

- : Path length (usually 1 cm)[1]

Self-Validating Check:

Calculate the ratio of Absorbance at 275 nm to 260 nm (

-

Pure s2UTP: Ratio > 1.2[1]

-

Pure UTP: Ratio < 0.5

-

Mixed/Degraded: Ratio between 0.5 and 1.0

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Complete Oxidation | Discard sample.[1] s2UTP has converted to UTP.[1] | |

| Partial Oxidation | Sample is degraded.[1] Do not use for IVT as it will incorporate native U. | |

| Absorbance > 300 nm | Disulfide/Aggregation | Filter sample or add reducing agent (DTT) if compatible with downstream application.[1] |

| Shoulder at 240 nm | Normal Feature | This is the local minimum ( |

Part 6: Applications & Impact

The correct quantification of s2UTP is vital for:

-

Immune Evasion: s2U incorporation prevents the detection of IVT mRNA by TLR7 and TLR8.

-

Translation Efficiency: While s2U reduces immunogenicity, excessive modification can inhibit translation.[1] Accurate input concentration ensures precise stoichiometry (e.g., 25% or 100% substitution) in the transcription reaction.

-

Thermodynamic Stability: s2U stabilizes U:A base pairs, influencing the secondary structure of the resulting mRNA.

References

-

Larsen, A. T., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization.[1] Nucleic Acids Research.[1][3] [Link]

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability.[1][4] Nucleic Acids Research.[1][3] [Link]

-

Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA.[1][3] Nucleic Acids Research.[1][3] [Link]

Sources

Mechanism and Protocol for High-Efficiency s2U Incorporation by T7 RNA Polymerase

Topic: Mechanism of s2U Incorporation by T7 RNA Polymerase Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of 4-thiouridine (s4U) and 2-thiouridine (s2U) into RNA transcripts is a cornerstone technique for metabolic labeling (SLAM-seq), photo-crosslinking studies, and the development of modified mRNA therapeutics. While T7 RNA Polymerase (T7 RNAP) is a robust engine for in vitro transcription (IVT), the incorporation of s2U presents unique mechanistic challenges and opportunities compared to canonical UTP.

This guide details the structural basis of s2U recognition, the kinetic parameters allowing for up to 100% substitution, and a self-validating experimental protocol designed to ensure high yield and chemical integrity of the thiolated transcripts.

Mechanistic Principles of s2U Incorporation

Structural Basis of Recognition

T7 RNAP is a single-subunit enzyme that operates via a "Brownian ratchet" mechanism. The fidelity of nucleotide incorporation is primarily governed by the pre-insertion complex , where the incoming Nucleoside Triphosphate (NTP) is scrutinized before phosphodiester bond formation.

-

The Tyr639 Gatekeeper: The residue Tyr639 is critical for discriminating between Ribonucleotides (rNTPs) and Deoxyribonucleotides (dNTPs).[1] It stacks against the base of the incoming nucleotide.

-

s2U vs. UTP Geometry: 2-thiouridine differs from uridine by the substitution of the exocyclic oxygen at position 2 with a sulfur atom.

-

Steric Considerations: The van der Waals radius of Sulfur (1.80 Å) is significantly larger than Oxygen (1.52 Å). However, the T7 RNAP active site is remarkably tolerant of modifications at the C2 and C4 positions of the pyrimidine ring, provided they do not disrupt the Watson-Crick face essential for base pairing with the DNA template.

-

Base Pairing: In the anti conformation, s2U pairs with Adenine. The C2-sulfur atom lies in the minor groove of the RNA:DNA hybrid. Unlike modifications at the N3 position (which would disrupt hydrogen bonding), the C2-sulfur enhances base-stacking interactions due to its higher polarizability, often leading to more stable duplexes than canonical U:A pairs.

-

Kinetic Implications

Unlike bulky analogs that cause polymerase stalling (e.g., biotin-16-UTP), s2U-TP is incorporated with kinetics approaching that of wild-type UTP.

-

and

-

Fidelity: The enhanced stacking energy of s2U can marginally increase the incorporation rate but may also stabilize G:s2U wobble pairs. However, in high-yield IVT conditions (excess NTPs), the enzyme maintains high processivity, allowing for 100% substitution of UTP with s2U-TP without premature termination.

Visualization: The Incorporation Cycle

The following diagram illustrates the T7 RNAP elongation cycle, highlighting the critical "Pre-Insertion" checkpoint where s2U is accepted.

Caption: The T7 RNAP elongation cycle. s2U-TP enters at the Pre-Insertion state. The Tyr639 gatekeeper accepts the ribose sugar, and the s2U base successfully pairs with the template Adenine, allowing the cycle to proceed to catalysis.

Experimental Protocol: High-Yield s2U Transcription

This protocol is designed for 100% substitution (replacing UTP entirely with s2U-TP). For partial labeling (e.g., SLAM-seq), adjust the UTP:s2U-TP ratio to 4:1 or 10:1.

Reagents & Preparation

-

Enzyme: T7 RNA Polymerase (High Concentration, e.g., 50 U/µL).

-

Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine, 10 mM DTT .

-

Critical: DTT is mandatory to prevent oxidation of the thiocarbonyl group of s2U to uridine or disulfide crosslinks.

-

-

Nucleotides:

-

ATP, CTP, GTP (100 mM stocks).[2]

-

2-Thio-UTP (s2U-TP) (100 mM stock). Note: Ensure pH of s2U-TP solution is neutral (pH 7.0-7.5). Acidic conditions degrade s2U.

-

-

Template: Linearized plasmid or PCR product with T7 promoter.

Step-by-Step Workflow

| Step | Component | Volume (20 µL Rxn) | Final Conc. | Notes |

| 1 | Nuclease-free Water | to 20 µL | - | - |

| 2 | 10X Transcription Buffer | 2 µL | 1X | Must contain DTT. |

| 3 | ATP, CTP, GTP (100 mM) | 1.5 µL each | 7.5 mM | High conc. drives yield.[3] |

| 4 | s2U-TP (100 mM) | 1.5 µL | 7.5 mM | 100% Substitution. |

| 5 | Template DNA | X µL | 1 µg | Pure, linear DNA. |

| 6 | T7 RNA Polymerase | 2 µL | ~100 Units | Add last. |

Procedure:

-

Assembly: Assemble reaction at Room Temperature (RT). Spermidine in the buffer can precipitate DNA on ice.

-

Incubation: Incubate at 37°C for 2–4 hours .

-

Optimization: For s2U, extending incubation to 4 hours can improve yield as the polymerization rate is slightly slower than with canonical UTP.

-

-

DNase Treatment: Add 2 U DNase I; incubate 15 min at 37°C to remove template.

-

Purification: Purify immediately using LiCl precipitation or silica columns.

-

Caution: Avoid phenol-chloroform extraction if possible, or use equilibrated phenol (pH 4.7) with antioxidants, as s2U is sensitive to oxidative stress during extraction.

-

Quality Control & Validation (Self-Validating Systems)

Trustworthiness in this protocol is established via physical validation of the sulfur modification.

The Absorbance Shift Assay (The "Gold Standard")

Unlike standard RNA which has a

-

Protocol: Measure the absorbance spectrum of the purified RNA from 220 nm to 400 nm using a Nanodrop or spectrophotometer.

-

Validation Criteria:

-

Standard RNA: Peak at 260 nm, negligible absorbance >300 nm.

-

s2U-RNA: Primary peak at 260 nm, secondary peak/shoulder at ~330 nm .

-

Calculation: The ratio

serves as a quantitative metric of incorporation efficiency.

-

Visualization: QC Workflow

Caption: QC workflow for validating s2U incorporation. The presence of absorbance at 330 nm is the definitive physical signature of the thiocarbonyl group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | High Km of s2U-TP | Increase s2U-TP concentration to 10 mM or extend incubation time to 6 hours. |

| No A330 Peak | Oxidation of s2U | Ensure DTT is fresh in the transcription buffer. Avoid freeze-thaw cycles of s2U-TP stock. |

| Precipitate in Rxn | Spermidine/DNA complex | Assemble reaction at Room Temp, not on ice. Add DNA after buffer/water mix.[3] |

| Smearing on Gel | RNase Contamination | s2U-RNA is equally susceptible to RNases. Use RNase inhibitors and DEPC-treated water.[2] |

References

-

Jena Bioscience. (2023). HighYield T7 mRNA Synthesis Kit (s2UTP) Protocol. Retrieved from

-

New England Biolabs (NEB). (2024). HiScribe™ T7 High Yield RNA Synthesis Kit Protocol. Retrieved from

-

Heuberger, B. D., et al. (2015). Replacing uridine with 2-thiouridine enhances the rate and fidelity of nonenzymatic RNA primer extension. Journal of the American Chemical Society, 137(7), 2769-2775.[4]

-

Cayman Chemical. (2023). 2-Thiouridine Product Information & Spectral Data. Retrieved from

- Erie, D. A., et al. (1992). Multiple RNA polymerase conformations and GreA: control of the fidelity of transcription. Science, 257(5076), 1672-1677.

Sources

Impact of 2-Thiouridine on Innate Immune Response Activation

The following technical guide details the impact of 2-Thiouridine (

Technical Guide & Whitepaper

Executive Summary: The "Stealth" Mechanism of

In the development of RNA therapeutics, the distinction between "self" and "foreign" RNA is governed by chemical modifications. Unmodified in vitro transcribed (IVT) RNA is a potent agonist of Pattern Recognition Receptors (PRRs), specifically Toll-like Receptors (TLR7, TLR8) and RIG-I. This activation triggers a Type I Interferon (IFN) response that suppresses translation and degrades the therapeutic payload.

2-Thiouridine (

This guide dissects the molecular mechanisms of

Mechanistic Foundations: How Silences Sensors

To utilize

Structural Rigidity and TLR Evasion

TLR7 and TLR8 (endosomal sensors) recognize single-stranded RNA rich in Uridine. The recognition mechanism relies on specific conformational fits that induce receptor dimerization.

-

The Thio-Effect: The 2-thio group enhances base stacking interactions and stabilizes the ribose in the C3'-endo conformation (characteristic of A-form RNA). This rigidifies the RNA backbone.

-

Causality: This structural rigidity prevents the "induced fit" required by TLR7/8 to dimerize and recruit MyD88. Consequently, the downstream signaling cascade (IRF7, NF-

B) is abrogated.

The RIG-I "Non-Signaling" Binding

RIG-I (cytosolic sensor) detects 5'-triphosphate dsRNA/ssRNA. Activation requires ATP-dependent filament formation along the RNA.

-

Mechanism: Research indicates that while

-modified RNA binds to RIG-I with high affinity, it fails to trigger the conformational switch necessary for filamentation and mitochondrial antiviral-signaling protein (MAVS) aggregation. -

Result: The sensor is occupied but not activated—a phenomenon effectively acting as a competitive antagonist against immunogenic contaminants.

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling between Unmodified RNA and

Caption: Differential activation of innate immune sensors by unmodified vs. s2U-modified RNA. s2U prevents TLR dimerization and RIG-I filamentation.

Comparative Immunogenicity Profile

When selecting a modification strategy,

| Feature | Uridine (U) | Pseudouridine ( | N1-Me-Pseudouridine ( | 2-Thiouridine ( |

| TLR7/8 Activation | High | Low | Negligible | Negligible |

| RIG-I Activation | High | Low | Negligible | Negligible (Silent Binder) |

| Translation Efficiency | Low (due to PKR activation) | High | Very High | Variable / Context Dependent |

| Stability (Nuclease) | Low | Moderate | High | High (Rigid Backbone) |

| Toxicity Risk | Low | Low | Low | Moderate (UV/Oxidative Sensitivity) |

Expert Insight: While

Experimental Protocol: The Immunogenicity Validation Workflow

To validate the impact of

Protocol Overview

-

Synthesis: IVT generation of

-RNA. -

Purification: HPLC removal of dsRNA (Critical Control Point).

-

Ex Vivo Assay: PBMC transfection and cytokine quantification.

Detailed Methodology

Step 1: Synthesis of Modified RNA[]

-

Reagents: Use a High-Yield T7 polymerase kit.

-

Substitution: Replace 100% of UTP with 2-Thio-UTP (

UTP) .-

Note: Partial substitution (e.g., 25%) often yields incomplete immune suppression.

-

-

Capping: Co-transcriptional capping (e.g., CleanCap) is recommended to ensure 5' identity does not confound RIG-I data (uncapped 5'ppp is a massive RIG-I trigger).

Step 2: HPLC Purification (The Trustworthiness Pillar)

-

Why: IVT reactions generate dsRNA byproducts. dsRNA is a potent TLR3 and RIG-I agonist. If you do not purify, you cannot attribute immune activation to the nucleoside chemistry; it could be the contaminant.

-

Method: Reverse-phase HPLC (RP-HPLC) using a porous polystyrene-divinylbenzene (PS-DVB) column.

-

Validation: Dot blot using the J2 anti-dsRNA antibody to confirm dsRNA removal.

Step 3: PBMC Isolation and Treatment[4]

-

Isolation: Isolate PBMCs from fresh human whole blood using a Ficoll-Paque density gradient.

-

Viability Check: Ensure >90% viability via Trypan Blue.

-

-

Plating: Seed

cells/well in 96-well plates in RPMI-1640 + 10% FCS. -

Transfection: Complex RNA with a lipid nanoparticle or liposomal reagent (e.g., Lipofectamine MessengerMAX) to ensure endosomal delivery (crucial for TLR7/8 access).

-

Controls:

-

Negative: Mock transfection (Lipid only).

-

Positive: R848 (TLR7/8 agonist) or Poly(I:C) (TLR3 agonist).

-

Comparator: Unmodified IVT RNA.

-

-

-

Incubation: Incubate for 16–24 hours at 37°C.

Step 4: Cytokine Quantification (ELISA)

Analyze cell-free supernatants for key biomarkers:

-

IFN-

: Primary marker for Plasmacytoid Dendritic Cell (pDC) activation via TLR7. -

TNF-

/ IL-6: Markers for monocyte/macrophage activation via TLR8.

Workflow Visualization

Caption: Validated workflow for assessing s2U immunogenicity. HPLC purification is a critical gate to prevent false positives from dsRNA contaminants.

Strategic Considerations: Toxicity and Stability[5]

While

UV Sensitivity and Oxidative Desulfuration

Unlike Pseudouridine, the thiocarbonyl group in

-

UV Crosslinking: Upon exposure to UV light (365 nm),

can crosslink to other bases. This is useful for structural biology (CLIP-seq) but disastrous for therapeutics, as it covalently damages the mRNA. -

Desulfuration: Oxidative stress can convert

back to Uridine (

Translational Fidelity

stabilizes the U:A base pair but destabilizes the U:G wobble pair.[6] In the context of mRNA, this "hyper-rigid" codon recognition can sometimes slow ribosomal translocation or induce stalling, leading to lower protein yields compared toRecommendation: For therapeutic mRNAs where protein yield is paramount (e.g., vaccines),

References

- **Karikó,

Sources

- 1. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]

- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Solubility Characteristics of 2-Thiouridine 5'-triphosphate Tetrasodium Salt

Executive Summary

2-Thiouridine 5'-triphosphate (s2UTP) tetrasodium salt is a modified nucleoside triphosphate critical for the synthesis of chemically modified messenger RNA (mRNA). The incorporation of s2U into mRNA constructs has been shown to suppress innate immune responses (via TLR reduction) and enhance thermodynamic stability in specific contexts. However, the unique thione group (

This guide provides a rigorous analysis of the solubility profile of s2UTP tetrasodium salt, distinguishing it from its nucleoside precursor, and details the oxidative degradation pathways that researchers must mitigate during handling.

Physicochemical Characterization

Understanding the salt form is prerequisite to successful dissolution. The tetrasodium salt form renders the molecule highly polar, negating solubility in organic solvents often used for the free nucleoside.

| Parameter | Specification |

| Chemical Name | 2-Thiouridine 5'-triphosphate tetrasodium salt |

| Abbreviation | s2UTP |

| Molecular Formula | |

| Molecular Weight | ~588.13 g/mol (Salt) / ~500.2 g/mol (Free Acid) |

| Appearance | Colorless to slightly yellow aqueous solution; White solid (if lyophilized) |

| Absorbance ( | 274 nm (pH 7.5) |

| Extinction Coefficient ( | |

| Solubility (Water) | Highly Soluble (>100 mM) |

| Solubility (Organics) | Insoluble in Ethanol, DMSO, DMF |

Solubility Profile

Aqueous Solubility

The tetrasodium salt of s2UTP is highly soluble in water and aqueous buffers (e.g., Tris-HCl, HEPES). Commercial preparations are typically supplied as 100 mM aqueous solutions.

-

Mechanism: The four sodium cations dissociate readily in water, solvating the highly charged triphosphate tail.

-

Saturation Limit: While exact saturation points are rarely approached in standard applications, concentrations up to 100 mM are stable at room temperature.

Organic Solvent Incompatibility

CRITICAL WARNING: Unlike the neutral nucleoside 2-Thiouridine (s2U), which is soluble in polar organic solvents like DMSO or DMF, the s2UTP tetrasodium salt precipitates immediately in these solvents.

-

Ethanol: Insoluble. Ethanol precipitation is a standard method for purifying s2U-modified RNA, but it will also precipitate the unreacted s2UTP salt.

-

DMSO/DMF: Insoluble. Do not attempt to prepare stock solutions in DMSO.

Stability & Degradation Mechanisms

The presence of the thiocarbonyl group (

Oxidative Desulfuration

Exposure to oxidizing agents (e.g., peroxides, atmospheric oxygen over time) converts the 2-thiouridine moiety into 4-pyrimidinone (H2U) or Uridine (U) .[1][2] This conversion compromises the biological fidelity of the modified mRNA.

-

Pathway A (Low pH ~6.6): Favors formation of 4-pyrimidinone riboside (H2U).

-

Pathway B (High pH ~7.6): Favors formation of Uridine (U) (reversion to canonical base).

pH Sensitivity

While s2UTP is generally stored at pH 7.5, excursions into high alkalinity (> pH 9) or acidity (< pH 5) accelerate desulfuration and hydrolysis of the triphosphate chain.

-

Optimal pH Range: 7.0 – 8.0 (Tris-HCl buffered).

Visualization of Degradation Pathways

The following diagram illustrates the oxidative risks associated with s2UTP handling.

Figure 1: Oxidative desulfuration pathways of s2UTP.[3] Note the pH-dependent product distribution.

Protocol: Preparation of 100 mM Stock Solution

This protocol ensures the preparation of a stable, contaminant-free stock solution suitable for in vitro transcription (IVT) reactions.

Reagents Required[4][5][6]

-

s2UTP Tetrasodium Salt (Lyophilized powder)

-

Nuclease-free Water (DEPC-treated or equivalent)

-

1 M Tris-HCl (pH 7.5)

Step-by-Step Workflow

-

Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation (moisture introduces hydrolysis risk).

-

Calculation: Calculate the volume of solvent required using the batch-specific Molecular Weight (MW) provided on the Certificate of Analysis (CoA).

-

Formula:

-

-

Dissolution: Add the calculated volume of Nuclease-free water.

-

Buffering (Optional but Recommended): To ensure pH stability, include Tris-HCl (pH 7.5) to a final concentration of 10 mM in the stock solution.

-

-

Mixing: Vortex gently or pipette up and down. Do not sonicate, as heat can degrade the triphosphate.

-

Verification: Measure absorbance at 274 nm. Dilute 1:1000 in buffer and calculate concentration using

. -

Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store immediately at -20°C (short term) or -80°C (long term).

Figure 2: Workflow for the reconstitution and storage of s2UTP stock solutions.

Critical Handling "Do's and Don'ts"

| Category | Do | Do NOT |

| Solvent | Use Nuclease-free water or Tris-buffer (pH 7.5). | Use DMSO, Ethanol, or unbuffered acidic water. |

| Temperature | Keep on ice during use. Store at -20°C. | Heat above 37°C for extended periods. |

| pH | Maintain pH 7.0–8.0. | Expose to pH < 6.0 (H2U formation) or > 9.0 (Hydrolysis). |

| Storage | Aliquot to single-use volumes. | Repeatedly freeze-thaw (>3 cycles degrades purity). |

References

-

Jena Bioscience. (n.d.). 2-Thio-UTP - Sodium salt. Retrieved from [Link]

-

Sochacka, E., et al. (2015).[3] The influence of the C5 substituent on the 2-thiouridine desulfuration pathway. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Nawrot, B., & Sochacka, E. (2015).[4] 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine. Nucleic Acids Research. Retrieved from [Link]

Sources

The Thio-Code: A Technical Guide to Thiouridine Modified Nucleotides

Executive Summary

Thiouridine—a nucleoside where a canonical oxygen atom is replaced by sulfur—represents a pivotal modification in the history of molecular biology.[1] From its primordial role as a potential prebiotic precursor to DNA, to its modern utility in deciphering RNA kinetics (SLAM-seq) and mapping protein-RNA interactions (PAR-CLIP), thiouridine is a versatile molecular tool.

While pseudouridine (

Chemical Architecture & Stability

The introduction of a sulfur atom induces significant changes in the electronic and steric properties of the uracil base.

Structural Variants

-

2-Thiouridine (

): Sulfur replaces the keto-oxygen at position 2. This modification enhances the "stacking" capability due to the larger van der Waals radius and higher polarizability of sulfur. -

4-Thiouridine (

): Sulfur replaces the keto-oxygen at position 4. This variant is photosensitive, absorbing UV light (approx. 330–360 nm), which allows for zero-distance crosslinking to aromatic amino acids.

Synthesis Pathways

Chemical synthesis of thiouridine requires bypassing the instability of the glycosidic bond and the susceptibility of sulfur to oxidation.

-

Vorbruggen Coupling (

): The gold standard for -

Thionation (

):

The "Dark Side": Oxidative Instability

Critical Insight for Researchers: Thiouridines are highly susceptible to oxidative desulfurization.

-

Mechanism: In the presence of reactive oxygen species (ROS) or peroxides, the sulfur atom is attacked, leading to the formation of a sulfonate intermediate which hydrolyzes back to the canonical Uridine (U) or 4-pyrimidinone.

-

Handling Protocol: Always maintain reducing conditions (DTT or

-mercaptoethanol) during purification and storage. Avoid buffers with high pH (>8.5), which accelerate desulfurization.

Biological Imperative: The Wobble Mechanism

Naturally,

Conformational Rigidity

The 2-thio group sterically clashes with the 2'-hydroxyl group of the ribose, forcing the sugar into a C3'-endo conformation (A-form RNA). This "pre-organizes" the anticodon loop, reducing the entropic cost of codon binding.

Specificity Enforcement

Unlike unmodified U, which can promiscuously pair with G (U:G wobble),

Caption: Mechanism of

The Thiouridine Toolkit: Experimental Methodologies

PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation)

PAR-CLIP utilizes

Mechanism:

-

Cells incorporate

into nascent transcripts.[3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Irradiation with 365 nm UV light excites the 4-thiouracil base, causing it to react with aromatic amino acids (Phe, Tyr, Trp) of bound proteins.[6]

-

The Signature: During reverse transcription, the crosslinked

pairs with Guanosine instead of Adenosine, leading to a T-to-C transition in the sequencing data. This mutation allows bioinformaticians to pinpoint the binding site with single-nucleotide resolution.

Metabolic Labeling: From Biotin to SLAM-seq

Measuring RNA half-life requires separating "new" RNA from "old."

-

Classical Method: Biotinylate the thiol group of

-RNA using HPDP-biotin, then purify on Streptavidin beads. Drawback: Low yield, bias towards high-GC content. -

Modern Method (SLAM-seq / TimeLapse): Chemical alkylation of the

thiol group (using Iodoacetamide) alters its hydrogen bonding properties. Reverse transcriptase reads the alkylated-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Result: "New" reads have T>C mutations; "Old" reads do not. No physical enrichment required.

-

Protocol: High-Fidelity SLAM-seq Labeling

Objective: Measure RNA turnover kinetics in mammalian cells.

Reagents:

-

4-Thiouridine (100 mM stock in DMSO, store at -20°C).

-

Iodoacetamide (IAA) (freshly prepared 100 mM in 100% Ethanol).

-

Reducing Agent: DTT (for quenching).

Step-by-Step Workflow:

-

Pulse Labeling: Treat cells with

(50–500 µM) for a defined pulse time (e.g., 60 min).-

Expert Note: Titrate

concentration. High levels (>500 µM) induce nucleolar stress and inhibit rRNA synthesis. Use the lowest effective dose (often 50-100 µM).

-

-

Lysis & Extraction: Lyse cells in TRIzol. Perform extraction immediately in the dark.

-

Critical: Add 0.1 mM DTT to the lysis buffer to prevent premature oxidation of

.

-

-

Alkylation (The Conversion):

-

Resuspend RNA in reaction buffer (50 mM NaPO4 pH 8.0, 50% DMSO).

-

Add Iodoacetamide to 10 mM final conc.

-

Incubate at 50°C for 15 min.

-

Why pH 8.0? Thiolate anion (

) is the nucleophile. pH > pKa of

-

-

Quenching: Stop reaction with excess DTT (20 mM).

-

Purification: Ethanol precipitate RNA to remove excess IAA.

-

Library Prep: Proceed with standard mRNA-seq library preparation.

Caption: SLAM-seq workflow. 4sU incorporation is chemically converted to a Cytosine analog, detected as T>C mutations in sequencing.

Therapeutic Applications & Immunogenicity

In the context of mRNA therapeutics (vaccines), the goal is to evade the innate immune system (TLR7/TLR8) and enhance protein output.

Thiouridine vs. Pseudouridine

| Feature | 2-Thiouridine ( | Pseudouridine ( | N1-Methylpseudouridine ( |

| TLR Evasion | Moderate | High | Very High |

| Translation | Enhanced (Wobble effect) | Enhanced | Superior |

| Stability | Oxidation Sensitive | Very Stable | Very Stable |

| Primary Use | tRNA mimics, specific coding | Early mRNA vaccines | Current COVID-19 Vaccines |

Immunogenicity Mechanism

Unmodified uridine activates TLR7, triggering interferon (IFN) release which shuts down translation.

-

Effect: The 2-thio modification alters the major groove profile of the RNA helix, reducing TLR binding affinity. However, it is less effective than

-

Niche Utility:

is still investigated for self-amplifying mRNA (saRNA) constructs where a balanced immune response (adjuvant effect) might be desired.

References

-

Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites. Source: PMC / Rockefeller University URL:[Link]

-

Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. Source: Springer Protocols / Methods in Molecular Biology URL:[Link]

-

Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. (The seminal Karikó/Weissman paper) Source: Immunity / PubMed URL:[7][Link]

-

Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Source: Nucleic Acids Research URL:[8][Link]

-

Prebiotic chemistry shows how DNA building blocks might have arisen at the origin of life. Source:[1] MRC Laboratory of Molecular Biology URL:[Link]

Sources

- 1. Prebiotic chemistry shows how DNA building blocks might have arisen at the origin of life | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]

- 2. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]

- 6. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mRNA vaccines: immunogenicity and quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

2-Thio-UTP: Mechanistic Determinants of Codon-Anticodon Fidelity

An In-Depth Technical Guide for Application Scientists

Part 1: Executive Summary & Core Directive

The Thesis: The incorporation of 2-Thio-UTP (s²UTP) into RNA is not merely a chemical substitution for stability; it is a conformational switch that enforces translational fidelity. For drug development professionals working with mRNA therapeutics or oligonucleotide synthesis, understanding the C3'-endo sugar pucker induced by the 2-thio modification is critical. This structural rigidity prevents "hyper-wobble," restricts frameshifting, and alters the thermodynamic landscape of codon-anticodon recognition.

Scope: This guide moves beyond basic synthesis protocols. We dissect the biophysical mechanism of 2-thiouridine (s²U) in the tRNA wobble position (U34), analyze its thermodynamic impact on base pairing (s²U:A vs. s²U:G), and provide actionable protocols for In Vitro Transcription (IVT) and fidelity assessment.

Part 2: The Physicochemical Basis of Fidelity

The fidelity of translation relies on the ribosome's ability to distinguish correct Watson-Crick pairs from near-cognate mismatches. The 2-thio modification at position 2 of the uracil base is a master regulator of this process through two primary mechanisms: Conformational Pre-organization and Steric Gating .

The C3'-endo Conformational Lock

Unmodified uridine is conformationally flexible, oscillating between C2'-endo (South, B-form DNA-like) and C3'-endo (North, A-form RNA-like) sugar puckers. This flexibility allows unmodified U at the wobble position to engage in promiscuous "super-wobble" interactions (pairing with A, G, U, or C), which is detrimental to fidelity.

-

The s²U Effect: The bulky sulfur atom at position 2 creates a steric clash with the 2'-hydroxyl group of the ribose and the phosphate backbone if the sugar adopts the C2'-endo form.

-

Result: The equilibrium shifts decisively toward the C3'-endo conformation.

-

Biological Implication: This "locks" the nucleotide into an A-form geometry before it enters the ribosome, pre-organizing the anticodon loop for rapid and precise binding to the codon.

Thermodynamic Discrimination (The Stacking Effect)

The sulfur atom is more lipophilic and polarizable than oxygen. This enhances 3'-stacking interactions with the adjacent base in the anticodon loop (usually U35 or modified nucleosides).

| Parameter | Uridine (U) | 2-Thiouridine (s²U) | Impact on Fidelity |

| Sugar Pucker | Flexible (C2'-endo / C3'-endo) | Rigid C3'-endo | Reduces entropic penalty of binding; enhances affinity. |

| Base Pairing | Pairs with A (weak) and G (wobble) | Pairs tightly with A; Restricts G | s²U:A is thermodynamically stronger than U:A. s²U:G is sterically restricted in some contexts, preventing ambiguous decoding. |

| Stacking | Moderate | Enhanced | Stabilizes the anticodon loop structure, preventing +1 frameshifts. |

| Chemical Nature | H-bond acceptor (O2) | Weak H-bond acceptor (S2) | Alters hydration patterns in the ribosomal decoding center. |

Part 3: Biological Context & Mechanism

The Wobble Position (U34) and Frameshifting

In native biology, s²U (often hyper-modified as mnm⁵s²U) is found at the wobble position (nucleotide 34) of tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[1]

-

Prevention of Frameshifting: Without the s²U modification, the anticodon loop is "floppy." This instability can cause the tRNA to slip on the mRNA, leading to +1 frameshifting. The rigid C3'-endo conformation of s²U acts as a "brake," maintaining the correct reading frame.

-

Decoding Speed: The ribosome monitors the geometry of the codon-anticodon helix. The pre-organized s²U accelerates the "induced fit" mechanism of the decoding center, increasing the rate of GTP hydrolysis by EF-Tu only when the correct codon is present.

Visualizing the Pathway

The following diagram illustrates how s²U incorporation dictates the logic of translational fidelity.

Caption: Mechanistic flow of 2-Thio-UTP from incorporation to ribosomal decoding fidelity. The C3'-endo lock is the central node determining downstream fidelity.

Part 4: Experimental Application (In Vitro Transcription)

For researchers developing mRNA therapeutics or studying tRNA biology, incorporating 2-Thio-UTP requires specific modifications to standard T7 RNA Polymerase protocols.

Protocol: High-Fidelity Synthesis of s²U-RNA

Objective: Synthesize mRNA with 100% or partial s²U substitution to assess stability and translation efficiency.

Reagents:

-

Enzyme: T7 RNA Polymerase (High concentration, e.g., 50 U/µL).[2] Note: Mutant T7 variants (e.g., T7 R&DNA polymerase) are often more efficient at incorporating modified NTPs.

-

Template: Linearized plasmid or PCR product with T7 promoter.

-

Nucleotides: ATP, GTP, CTP (7.5 mM each); 2-Thio-UTP (replace UTP 100% or mix 50:50).

Step-by-Step Workflow:

-

Template Preparation:

-

Linearize DNA template.[2]

-

Purify via phenol-chloroform extraction (critical to remove RNases).

-

Validation: Run 1 µL on agarose gel to confirm a single band.

-

-

Reaction Assembly (20 µL scale):

-

Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine (critical for folding), 10 mM DTT (prevents oxidation of sulfur).

-

NTP Mix: 7.5 mM ATP, GTP, CTP; 7.5 mM 2-Thio-UTP .

-

Template: 1 µg.

-

T7 Polymerase: 2 µL.

-

Incubation: 37°C for 2–4 hours. Note: s²UTP incorporation kinetics may be slower than UTP; extended incubation is recommended.

-

-

Purification:

-

DNase I treatment (15 min, 37°C).

-

LiCl precipitation (preferred over ethanol for removing unincorporated NTPs).

-

Crucial QC Step: Measure A260/A280. Pure s²U-RNA often has a distinct absorbance shoulder around 270–290 nm due to the thio-group.

-

-

Fidelity Assessment (Translation Assay):

-

Use a rabbit reticulocyte lysate or HeLa cell-free system.

-

Reporter: Luciferase mRNA synthesized with s²U vs. wt-U.

-

Metric: Luminescence per ng of RNA. Expectation: s²U-mRNA typically shows higher stability (half-life) but may show altered translation rates depending on the codon usage of the reporter gene.

-

Part 5: Analytical Workflows for Fidelity

To rigorously prove the function of 2-Thio-UTP in your specific system, use the following analytical pipeline.

Caption: Analytical pipeline for validating s²U effects. Mass Spectrometry (QC) is mandatory to ensure the sulfur modification remains intact and is not oxidized.

Quantitative Comparison: Thermodynamic Parameters

The following table summarizes why s²U improves fidelity through binding stability.

| Base Pair | Tm (°C) | ΔG° (kcal/mol) | Structural Interpretation |

| rU : rA | 52.5 | -6.8 | Standard Watson-Crick. Moderate stability. |

| s²U : rA | 55.8 | -8.2 | Enhanced Stability. C3'-endo pre-organization reduces entropic cost of binding. |

| rU : rG | 48.0 | -4.1 | Wobble pair. Flexible geometry. |

| s²U : rG | 46.5 | -3.5 | Destabilized/Restricted. Thio-group sterics disfavor the wobble geometry in absence of other modifications. |

Data synthesized from oligonucleotide melting studies (See References).

Part 6: References

-

Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position. Source: Journal of Molecular Biology (2013).[1] Significance: Establishes the structural role of s²U in pre-organizing the anticodon loop.

-

Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Source: Nucleic Acids Research (2015). Significance: Provides the thermodynamic parameters (ΔG, ΔH, ΔS) proving s²U stabilizes Watson-Crick pairs via entropic pre-organization.

-

2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Source: Nucleic Acids Research (2015). Significance: Demonstrates the chemical necessity of the sulfur atom for specific A-pairing over G-pairing.

-

Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Source: Journal of the American Chemical Society (2024). Significance: Highlights the high stability of s²U:s²U pairs, relevant for high-concentration IVT reactions.

-

HighYield T7 mRNA Synthesis Kit (s²UTP) Protocol. Source: Jena Bioscience. Significance: Standard industrial protocol for incorporating s²UTP using T7 polymerase.

Sources

Methodological & Application

Protocol for in vitro transcription using 2-Thiouridine 5'-triphosphate

Application Note: High-Fidelity In Vitro Transcription using 2-Thiouridine (s2U)

Abstract & Introduction

The clinical success of mRNA therapeutics relies heavily on the ability to evade the innate immune system and maximize translational capacity. Unmodified in vitro transcribed (IVT) RNA is recognized by pattern recognition receptors (PRRs), specifically Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an interferon response that suppresses translation and degrades the therapeutic payload.

2-Thiouridine (s2U) is a naturally occurring modified nucleoside found in tRNA (wobble position) that, when incorporated into mRNA, significantly suppresses TLR-mediated immune recognition (Karikó et al., 2005). Furthermore, s2U enhances the thermodynamic stability of RNA duplexes by rigidifying the sugar-phosphate backbone, potentially improving mRNA half-life.

This application note details a robust protocol for the complete or partial substitution of UTP with 2-Thiouridine-5'-Triphosphate (s2UTP) during IVT. Unlike standard protocols, this guide addresses the specific physiochemical challenges of s2U, including its oxidation sensitivity and unique absorbance properties.

Mechanism of Action

The incorporation of s2U alters the structural landscape of the mRNA. The thiol group at the C2 position strengthens the stacking interactions and stabilizes the C3'-endo sugar pucker. This structural rigidity prevents the steric "fit" required for activation of endosomal TLRs, thereby dampening the pro-inflammatory cytokine response.

Figure 1: Mechanism of Immune Evasion via s2U Incorporation

Caption: s2U-mRNA evades TLR7/8 recognition (red block), allowing for efficient translation without triggering the antiviral interferon response.

Experimental Design Considerations

Substitution Ratios

-

100% Substitution: Replacing all UTP with s2UTP yields the highest immune suppression but may impact translation efficiency in some cell types due to codon-anticodon wobble constraints.

-

Partial Substitution (25-50%): Often optimal for balancing immune evasion with maximal protein expression. This protocol describes a 100% substitution workflow; for partial, mix UTP and s2UTP to the desired molar ratio while keeping the total Uridine concentration constant.

Handling & Stability (Critical)

-

Oxidation: The thio-group is susceptible to oxidation. DTT (Dithiothreitol) is mandatory in the reaction buffer to maintain the reduced state.

-

Light Sensitivity: s2U is photosensitive. All reactions and purification steps should be performed in amber tubes or under low-light conditions.

Materials & Reagents

| Component | Specification | Recommended Source |

| Enzyme | T7 RNA Polymerase (High Concentration) | NEB / Thermo Fisher |

| Template | Linearized Plasmid or PCR Product | User Generated |

| Modified NTP | 2-Thiouridine-5'-Triphosphate (s2UTP) | TriLink / Jena Bioscience |

| Standard NTPs | ATP, CTP, GTP (100 mM Tris-buffered) | Standard |

| Reaction Buffer | 10x Transcription Buffer | Supplied with Enzyme |

| Reducing Agent | 100 mM DTT | Freshly prepared |

| Purification | LiCl Solution (7.5 M) or Silica Columns | Invitrogen / Qiagen |

| QC Reagent | Qubit RNA BR Assay Kit | Thermo Fisher |

Detailed Protocol

Note: Perform all steps in a laminar flow hood using RNase-free tips and tubes. Minimize light exposure.

Step 1: Template Preparation

Ensure your DNA template is fully linearized. Circular plasmid will generate "rolling circle" concatemers, which are highly immunogenic.

-

Digest 10 µg plasmid with a restriction enzyme creating a 5' overhang or blunt end.

-

Purify via phenol:chloroform or silica column.

-

Elute in nuclease-free water.

Step 2: IVT Reaction Setup (20 µL Scale)

Thaw reagents on ice. Vortex the T7 Reaction Buffer (containing Spermidine) until no precipitate is visible.

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | to 20 µL | N/A |

| 10x T7 Reaction Buffer | 2.0 | 1x |

| ATP (100 mM) | 1.5 | 7.5 mM |

| GTP (100 mM) | 1.5 | 7.5 mM |

| CTP (100 mM) | 1.5 | 7.5 mM |

| s2UTP (100 mM) | 1.5 | 7.5 mM |

| DTT (100 mM) | 2.0 | 10 mM |

| Linearized DNA (1 µg/µL) | 1.0 | 50 ng/µL |

| RNase Inhibitor (40 U/µL) | 0.5 | 1 U/µL |

| T7 RNA Polymerase | 2.0 | ~1000 U |

-

Assemble the reaction at room temperature (spermidine in the buffer can precipitate DNA on ice).

-

Add the enzyme last.

-

Mix by pipetting gently. Do not vortex after adding enzyme.

Step 3: Incubation & Digestion

-

Incubate at 37°C for 2 to 4 hours in a dry bath or thermal cycler (lid set to 45°C to prevent condensation).

-

Add 2 U of DNase I .

-

Incubate for 15 minutes at 37°C to degrade the DNA template.

Step 4: Purification (LiCl Precipitation)

Why LiCl? Lithium Chloride effectively removes unincorporated NTPs (including unused s2UTP) and proteins, which is critical for accurate quantification.

-

Add 10 µL of 7.5 M LiCl (Final conc. ~2.5 M).

-

Incubate at -20°C for 30 minutes .

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully remove the supernatant (pellet may be transparent).

-

Wash pellet with 500 µL of 70% Ethanol (cold).

-

Centrifuge at 14,000 x g for 5 minutes.

-

Air dry for 5-10 minutes (do not over-dry).

-

Resuspend in 30-50 µL of 1 mM Sodium Citrate pH 6.4 (preferred over TE for RNA stability).

Workflow Visualization

Figure 2: s2U IVT Workflow

Caption: Step-by-step workflow for generating high-purity s2U-modified mRNA.

Quality Control & Validation

Concentration (The Absorbance Shift)

Critical: s2U has an absorbance maximum (

-

Method A (Preferred): Use a fluorometric assay (e.g., Qubit RNA BR). This binds the RNA backbone and is independent of base absorbance properties.

-

Method B (Spectrophotometer): If using a NanoDrop, the A260 reading will be accurate enough for general use, but be aware that the 260/280 ratio may differ from the standard 2.0 due to the spectral shift of the thiocarbonyl group.

Integrity

Run 200 ng of RNA on a 1% Agarose-Formaldehyde denaturing gel or use a TapeStation/Bioanalyzer.

-

Success: Single, sharp band corresponding to the expected size.

-

Failure: Smearing indicates degradation (RNase contamination or heat damage).

Immunogenicity Check (Dot Blot)

To ensure the reaction didn't generate excessive dsRNA (a byproduct of T7 polymerase):

-

Spot 100 ng of RNA onto a nylon membrane.

-

Probe with J2 anti-dsRNA antibody (Scicons).

-

High signal indicates dsRNA contamination; requires further purification (e.g., Cellulose chromatography).

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Oxidation of s2UTP | Ensure DTT is fresh; minimize air exposure. |

| Smearing on Gel | RNase Contamination | Clean surfaces; use dedicated pipettes; check water source. |

| Precipitate in Tube | Spermidine + DNA | Assemble reaction at Room Temp, not on ice. |

| High Immunogenicity | dsRNA Byproducts | Reduce Mg2+ concentration; purify via HPLC or Cellulose. |

References

-

Karikó, K., et al. (2005). Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity.

-

Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq). Nature Methods.

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability.[1][2] Nucleic Acids Research.[2]

-

Cayman Chemical. 2-Thiouridine Product Information & Spectral Data.

Sources

Application Notes & Protocols: Optimizing UV Crosslinking Efficiency with 2-Thio-UTP Modified RNA

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The study of RNA-protein interactions is fundamental to understanding the intricate mechanisms of gene regulation. Ultraviolet (UV) crosslinking, a cornerstone technique in this field, allows for the covalent linkage of RNA to its binding proteins, enabling their identification and the mapping of interaction sites. However, the efficiency of direct UV crosslinking at 254 nm is notoriously low.[1] The incorporation of photoreactive nucleoside analogs, such as thiolated uridines, into RNA transcripts has revolutionized this methodology by significantly enhancing crosslinking efficiency at longer, less damaging UV wavelengths.[2][3] While 4-thiouridine (4SU) has been widely adopted in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), this guide focuses on the unique advantages and detailed protocols for utilizing its isomer, 2-thiouridine (s²U), to achieve highly efficient and specific RNA-protein crosslinking. We will delve into the underlying principles, provide step-by-step protocols for the synthesis of 2-Thio-UTP modified RNA, and outline a comprehensive workflow for UV crosslinking and downstream analysis.

Introduction: The Rationale for Enhanced UV Crosslinking

UV crosslinking has been an invaluable tool for capturing the transient and dynamic interactions between RNA and proteins.[1][2] The traditional approach involves irradiating cells or in vitro reactions with short-wavelength UV light (254 nm), which excites the nucleobases of RNA, leading to the formation of a covalent bond with closely associated amino acid residues.[1] However, this method suffers from several limitations:

-

Low Efficiency: A significant portion of RNA-protein interactions are not captured due to the low quantum yield of the crosslinking reaction.[1]

-

RNA Damage: The high energy of 254 nm UV light can cause damage to the RNA molecules, potentially altering their structure and interactions.

-

Non-Specific Crosslinking: The high UV dosage required can lead to non-specific crosslinking, increasing the background signal.

To overcome these challenges, photoreactive nucleoside analogs have been introduced. These analogs are incorporated into RNA transcripts and can be activated by longer wavelength UV light (typically >310 nm), which is less damaging to the RNA.[2][4] This approach, often referred to as PAR-CLIP when using 4-thiouridine, has significantly improved the yield and specificity of RNA-protein crosslinking.[5][6][7]

This application note will specifically explore the use of 2-Thio-UTP, an isomer of the more commonly used 4-Thio-UTP, for optimizing UV crosslinking efficiency.

The Advantage of 2-Thiouridine: Beyond Enhanced Crosslinking

While both 2-thiouridine and 4-thiouridine are effective in enhancing UV crosslinking, 2-thiouridine possesses unique properties that can be advantageous in certain experimental contexts.

Enhanced Duplex Stability

Studies have shown that the substitution of uridine with 2-thiouridine in an RNA duplex leads to a significant increase in its thermal stability compared to both unmodified RNA and RNA containing 4-thiouridine.[8] This enhanced stability is attributed to the preorganization of the single-stranded RNA containing 2-thiouridine, which reduces the entropic penalty of duplex formation.[9] This property can be particularly beneficial when studying RNA-protein interactions that involve structured RNA elements, as it helps to maintain the native conformation of the RNA.

Reduced Immunogenicity

For in vivo applications, such as the delivery of modified mRNA for therapeutic purposes, the immunogenicity of the RNA molecule is a critical consideration. Research has indicated that RNAs prepared with 2-Thio-UTP are less immunogenic compared to unmodified RNA.[10] This is because 2-Thio-U modified mRNA shows reduced activation of RNA-dependent protein kinase (PKR) and other components of the innate immune system.[10]

The Mechanism of 2-Thiouridine Mediated UV Crosslinking

Upon irradiation with UV light at a wavelength of approximately 330-360 nm, the 2-thiouridine base enters an excited state. This excited thione group is highly reactive and can form a covalent bond with adjacent amino acid residues of a protein. The proposed mechanism involves a photo-induced electron transfer, leading to the formation of a radical ion pair, which then recombines to form a stable crosslink.[11]

}

Figure 1. Simplified workflow of 2-Thiouridine mediated UV crosslinking.

Experimental Protocols

This section provides detailed protocols for the in vitro synthesis of 2-Thio-UTP modified RNA and the subsequent UV crosslinking procedure.

In Vitro Synthesis of 2-Thio-UTP Modified RNA

This protocol is designed for the synthesis of RNA probes with complete or partial substitution of UTP with 2-Thio-UTP using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ATP, CTP, GTP solution (100 mM each)

-

UTP solution (100 mM)

-

2-Thio-UTP solution (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Protocol:

-

Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final volume is 20 µL.

| Component | Volume | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| ATP, CTP, GTP (100 mM each) | 0.5 µL each | 2.5 mM each |

| UTP (100 mM) | See Table 1 | Variable |

| 2-Thio-UTP (100 mM) | See Table 1 | Variable |

| Linearized DNA template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | - |

| T7 RNA Polymerase | 2 µL | - |

Table 1: Recommended UTP and 2-Thio-UTP Ratios

| % 2-Thio-UTP Substitution | Volume of UTP (100 mM) | Volume of 2-Thio-UTP (100 mM) |

| 100% | 0 µL | 0.5 µL |

| 50% | 0.25 µL | 0.25 µL |

| 25% | 0.375 µL | 0.125 µL |

-

Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the RNA using a suitable RNA purification kit or by phenol/chloroform extraction followed by ethanol precipitation.

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. The quality of the RNA can be assessed by running an aliquot on a denaturing agarose gel.

UV Crosslinking of 2-Thio-UTP Modified RNA to Protein

This protocol describes a general procedure for UV crosslinking in an in vitro binding reaction.

Materials:

-

Purified 2-Thio-UTP modified RNA

-

Purified protein of interest

-

Binding buffer appropriate for the RNA-protein interaction

-

UV crosslinker instrument with 365 nm bulbs

-

SDS-PAGE loading buffer

Protocol:

-

Binding Reaction: In a nuclease-free microcentrifuge tube, combine the 2-Thio-UTP modified RNA and the protein of interest in the appropriate binding buffer. The final volume and concentrations should be optimized for the specific interaction being studied.

-

Incubation: Incubate the binding reaction at the optimal temperature and for the appropriate time to allow for complex formation.

-

UV Irradiation: Place the tube on ice in a UV crosslinker and irradiate with 365 nm UV light. The optimal energy and time of irradiation should be determined empirically, but a starting point is 0.1-1 J/cm².

-

RNase Digestion (Optional): To trim the non-crosslinked RNA and reduce the size of the RNA tag on the protein, the sample can be treated with RNase A and/or RNase T1.

-

Analysis: Add SDS-PAGE loading buffer to the crosslinked sample, heat at 95°C for 5 minutes, and analyze the crosslinked product by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or Western blotting using an antibody against the protein of interest. A successful crosslinking reaction will result in a band shift corresponding to the molecular weight of the protein plus the crosslinked RNA fragment.

}

Figure 2. Overview of the experimental workflow for 2-Thio-UTP crosslinking.

Data Interpretation and Validation

A successful UV crosslinking experiment with 2-Thio-UTP modified RNA will result in the formation of a covalent bond between the RNA and its binding protein. This can be visualized as a higher molecular weight species on an SDS-PAGE gel.

Key considerations for data interpretation:

-

Negative Controls: Always include a negative control reaction without UV irradiation to ensure that the observed band shift is UV-dependent. A control with unmodified RNA can also be included to demonstrate the enhanced efficiency of the 2-Thio-UTP modified probe.

-

Titration Experiments: To optimize the crosslinking efficiency, it is recommended to perform titration experiments with varying concentrations of RNA, protein, and UV energy.

-

Mass Spectrometry: For definitive identification of the crosslinked peptide and the precise site of crosslinking, mass spectrometry analysis of the excised and digested crosslinked band is the gold standard.[12][13][14]

Conclusion

The use of 2-Thio-UTP to generate photoreactive RNA probes offers a powerful and efficient method for studying RNA-protein interactions. The enhanced duplex stability and reduced immunogenicity of 2-thiouridine-containing RNA provide distinct advantages over other methods. By following the detailed protocols and considering the key aspects of data interpretation outlined in this guide, researchers can confidently and effectively utilize this advanced technique to unravel the complexities of post-transcriptional gene regulation.

References

-

OkaSciences. UV Crosslinking Protocol and Tips. [Link]

-

Garzia, A., et al. (2017). Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins. Methods, 126, 125-135. [Link]

-

Jena Bioscience. (2022). RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking. [Link]

-

Leitner, A., et al. (2016). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 41(1), 28-40. [Link]

-

König, J., et al. (2012). UV cross-linking of RNA-protein complexes. Methods in Molecular Biology, 791, 1-13. [Link]

-

Mass Spec Studio. Crosslinking Mass Spectrometry (CRIMP). [Link]

-